Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the chloro substituent: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Amino group introduction: Amination can be carried out using ammonia or primary amines under suitable conditions.
Esterification: The carboxylic acid group can be esterified using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using sodium hydroxide or alcohols.
Major Products
Oxidation: Nitro derivatives.
Reduction: Dechlorinated pyrazole derivatives.
Substitution: Hydroxy or alkoxy-substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro substituents can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate: Unique due to the presence of the trifluoroethyl group.
Ethyl 5-amino-4-chloro-1-methylpyrazole-3-carboxylate: Lacks the trifluoroethyl group, resulting in different physicochemical properties.
Ethyl 5-amino-4-chloro-1-phenylpyrazole-3-carboxylate: Contains a phenyl group instead of the trifluoroethyl group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoroethyl group in this compound imparts unique properties such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF3N3O2/c1-2-17-7(16)5-4(9)6(13)15(14-5)3-8(10,11)12/h2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQBRMYFNORAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Cl)N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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